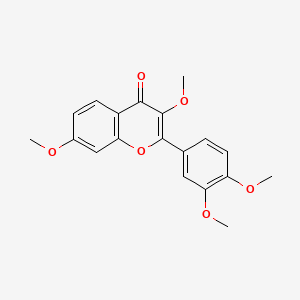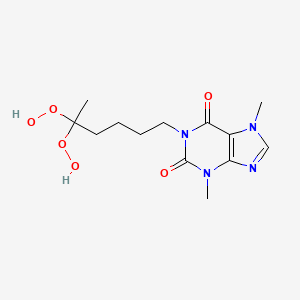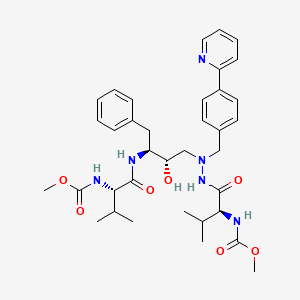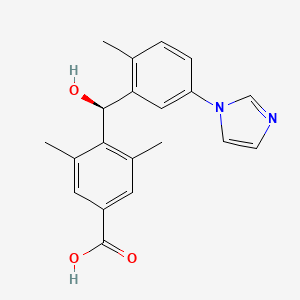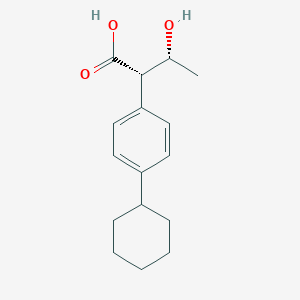
(R*,S*)-(+)-4-Cyclohexyl-alpha-(1-hydroxyethyl)benzeneacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R*,S*)-(+)-4-Cyclohexyl-alpha-(1-hydroxyethyl)benzeneacetic acid is a chiral compound with significant importance in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclohexyl group, a hydroxyethyl group, and a benzeneacetic acid moiety. Its stereochemistry is denoted by the (R*,S*) configuration, indicating the presence of both enantiomers in the racemic mixture.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (R*,S*)-(+)-4-Cyclohexyl-alpha-(1-hydroxyethyl)benzeneacetic acid typically involves several steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Cyclohexyl Group: The cyclohexyl group can be introduced through a Grignard reaction, where cyclohexylmagnesium bromide reacts with a suitable electrophile.
Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be added via an aldol reaction, where an aldehyde reacts with an enolate to form a β-hydroxy ketone.
Formation of the Benzeneacetic Acid Moiety: This can be achieved through a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts, solvents, and reaction conditions are carefully selected to maximize yield and purity while minimizing waste and energy consumption.
Análisis De Reacciones Químicas
Types of Reactions
(R*,S*)-(+)-4-Cyclohexyl-alpha-(1-hydroxyethyl)benzeneacetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group in the benzeneacetic acid moiety can be reduced to form an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro, bromo, or sulfonyl derivatives.
Aplicaciones Científicas De Investigación
(R*,S*)-(+)-4-Cyclohexyl-alpha-(1-hydroxyethyl)benzeneacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (R*,S*)-(+)-4-Cyclohexyl-alpha-(1-hydroxyethyl)benzeneacetic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to receptors or enzymes, modulating their activity. The hydroxyethyl group and the benzeneacetic acid moiety play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
4-Cyclohexyl-alpha-(1-hydroxyethyl)benzeneacetic acid: Lacks the chiral center, resulting in different stereochemistry.
4-Cyclohexyl-alpha-(1-hydroxyethyl)benzoic acid: Similar structure but with a benzoic acid moiety instead of benzeneacetic acid.
4-Cyclohexyl-alpha-(1-hydroxyethyl)phenylacetic acid: Similar structure but with a phenylacetic acid moiety.
Uniqueness
(R*,S*)-(+)-4-Cyclohexyl-alpha-(1-hydroxyethyl)benzeneacetic acid is unique due to its specific stereochemistry and combination of functional groups
Propiedades
Número CAS |
88221-68-5 |
|---|---|
Fórmula molecular |
C16H22O3 |
Peso molecular |
262.34 g/mol |
Nombre IUPAC |
(2S,3R)-2-(4-cyclohexylphenyl)-3-hydroxybutanoic acid |
InChI |
InChI=1S/C16H22O3/c1-11(17)15(16(18)19)14-9-7-13(8-10-14)12-5-3-2-4-6-12/h7-12,15,17H,2-6H2,1H3,(H,18,19)/t11-,15-/m1/s1 |
Clave InChI |
LNDKEFFVJSOTLX-IAQYHMDHSA-N |
SMILES isomérico |
C[C@H]([C@H](C1=CC=C(C=C1)C2CCCCC2)C(=O)O)O |
SMILES canónico |
CC(C(C1=CC=C(C=C1)C2CCCCC2)C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


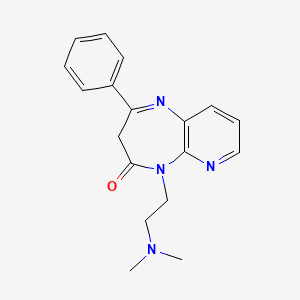
![2-[4-[1,2-bis(4-chlorophenyl)ethenyl]phenoxy]-N,N-diethylethanamine](/img/structure/B12774450.png)
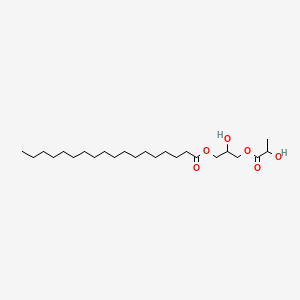


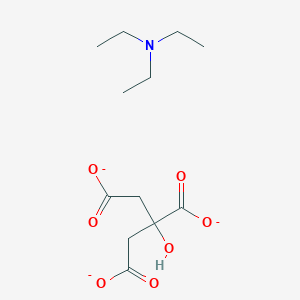
![[(6aR,10aR)-3-(6-cyano-2-methylhexan-2-yl)-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-yl] 4-morpholin-4-ylbutanoate](/img/structure/B12774474.png)
